Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C15H21N3O4 . It has a molecular weight of 307.35 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
The compound is obtained by a nucleophilic substitution reaction . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The single crystal of the title compound was measured by X-ray diffraction and was subjected to crystallographic and conformational analysis . The molecular structure was further calculated using density functional theory, which was compared with the X-ray diffraction value .Chemical Reactions Analysis
The compound was obtained by a nucleophilic substitution reaction . Further details about the chemical reactions involving this compound are not available in the retrieved sources.Physical and Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Organic Intermediate Synthesis
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate is primarily recognized as an organic intermediate. Its synthesis involves nucleophilic substitution reactions. The compound's structure is confirmed through various spectroscopic methods like FT-IR, NMR, and MS, along with X-ray diffraction, which also allows for crystallographic and conformational analysis. These methodologies are pivotal in understanding the stability and molecular conformations of such compounds (Yang et al., 2021).
Synthesis of Biologically Active Compounds
This compound is a key intermediate in synthesizing biologically active benzimidazole compounds. Its synthesis process is crucial in developing new pharmaceuticals and chemicals (Ya-hu, 2010).
Crystal Structure Analysis
The single crystal X-ray diffraction studies of derivatives of tert-butyl piperazine-1-carboxylate help in understanding the crystalline forms of these compounds. This is vital for developing materials with specific properties and applications, such as in pharmaceuticals and material sciences (Sanjeevarayappa et al., 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of tert-butyl piperazine-1-carboxylate are synthesized and characterized for potential medical applications. For instance, the antibacterial and antifungal activities of these compounds are studied, providing insights into their therapeutic potential (Kulkarni et al., 2016).
Anticorrosive Applications
Interestingly, some derivatives of tert-butyl piperazine-1-carboxylate exhibit anticorrosive properties for metals like carbon steel. This is explored through electrochemical, quantum chemical, and surface characterization studies, offering potential applications in industrial and engineering contexts (Praveen et al., 2021).
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is currently unknown due to the lack of research on this specific compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins it binds to .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with target proteins allows it to modulate their activity, leading to changes in cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, leading to the desired biochemical outcomes .
Properties
IUPAC Name |
tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)12-5-4-6-13(11-12)18(20)21/h4-6,11H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLKLPXMPHUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624892 | |
Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206879-94-9 | |
Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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